Ethyl 2-chloropyrimidine-4-carboxylate
Overview
Description
Ethyl 2-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring structure. The ethyl ester group at position 4 and the chloro substituent at position 2 are characteristic for this specific compound. It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was obtained through a one-pot, three-component condensation involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride . Similarly, the synthesis of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was achieved, demonstrating the versatility of pyrimidine derivatives in forming complex fused ring systems .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction crystallography, as demonstrated for Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . The geometry, vibrational frequencies, and NMR chemical shifts can be calculated using density functional theory (DFT) methods, which have been shown to reproduce experimental results effectively .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, as seen with Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which reacts with different nucleophiles to yield a variety of substitution products . The reaction pathways can be influenced by factors such as the basicity and nucleophilicity of the reaction media .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their spectroscopic characteristics (FT-IR, 1H, and 13C NMR), can be experimentally determined and are crucial for the identification and characterization of these compounds . Additionally, properties like nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) can be evaluated using computational methods .
Scientific Research Applications
1. Heterocyclic Compound Synthesis
Ethyl 2-chloropyrimidine-4-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, it reacts with 2-aminopyrimidines to prepare ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which are then hydrolyzed to produce carboxylic acids. These acids have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).
2. Novel Pyrimidine Synthesis
Ethyl 2-chloropyrimidine-4-carboxylate is used in the synthesis of novel pyrimidine derivatives. For example, ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates react with bromomalononitrile to yield ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These compounds have shown potential in forming various pyrimidine derivatives (Sherif et al., 1993).
3. Nucleophilic Substitution Reactions
Ethyl 2-chloropyrimidine-4-carboxylate undergoes various nucleophilic substitution reactions. For instance, its reaction with dimethylamine, sodium phenoxide,and other reagents leads to different substitution products. These reactions are significant for understanding the chemical behavior of chloropyrimidines and can be applied in the synthesis of more complex compounds (Shadbolt & Ulbricht, 1967).
4. Medicinal Chemistry
In medicinal chemistry, derivatives of Ethyl 2-chloropyrimidine-4-carboxylate have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. This highlights its potential application in developing drugs targeting specific cellular pathways (Palanki et al., 2002).
5. Antimicrobial and Anti-inflammatory Activity
Derivatives of Ethyl 2-chloropyrimidine-4-carboxylate have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities. This underlines the compound's significance in the development of new therapeutic agents (A.S.Dongarwar et al., 2011).
6. Organic Synthesis
Ethyl 2-chloropyrimidine-4-carboxylate is also used in organic synthesis for creating various novel compounds. For example, its reaction with 2-chloropyrimidine and 2-chlorobenzoxazole produces isoxazolones with pyrimidine and benzoxazole rings. These types of reactions are useful in the synthesis of complex organic molecules (Marjani & Khalafy, 2010).
7. Antiallergenic Activity
Ethyl 2-chloropyrimidine-4-carboxylate derivatives have been prepared and tested for their antiallergenic activity. These compounds have shown potential in treating allergies, indicating the compound's application in developing new antiallergy medications (Temple et al., 1979).
Safety And Hazards
Future Directions
While specific future directions for Ethyl 2-chloropyrimidine-4-carboxylate are not mentioned in the search results, pyrimidines have been highlighted for their potential in the development of new anti-inflammatory agents . This suggests that Ethyl 2-chloropyrimidine-4-carboxylate could potentially be explored in this context.
properties
IUPAC Name |
ethyl 2-chloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNAFFKEIJSHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626387 | |
Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloropyrimidine-4-carboxylate | |
CAS RN |
1196152-00-7 | |
Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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